molecular formula C8H10O3 B7840553 Phomalactone

Phomalactone

Cat. No. B7840553
M. Wt: 154.16 g/mol
InChI Key: OKDRUMBNXIYUEO-VHJVCUAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phomalactone is a natural product found in Nigrospora, Nigrospora sacchari, and other organisms with data available.

Scientific Research Applications

1. Antifungal and Antibacterial Properties

Phomalactone has shown significant antimicrobial properties. For instance, it was identified as a potent inhibitor against plant pathogenic fungi, including Phytophthora infestans, where it showed inhibitory activities against mycelial growth, sporangium, and zoospore germination (Kim et al., 2001)(Kim et al., 2001). Furthermore, phomalactone has been found effective against various bacteria and fungi, indicating its potential for the food, cosmetic, and pharmaceutical industries (Hussain et al., 2014)(Hussain et al., 2014).

2. Herbicidal and Phytotoxic Effects

Phomalactone also exhibits herbicidal properties. A study by Fukushima et al. (1998) reported that phomalactone isolated from Nigrospora sacchari showed significant herbicidal effects, causing rapid electrolyte leakage in treated plants (Fukushima et al., 1998). This suggests its potential use in weed management and as a biocontrol agent.

3. Insecticidal Properties

Phomalactone has been identified as having insecticidal properties. A study found that phomalactone from Nigrospora spherica showed larvicidal and adulticidal activities against mosquitoes, including resistant strains of Aedes aegypti and Anopheles quadrimaculatus (Meepagala et al., 2015)(Meepagala et al., 2015).

4. Biocontrol and Plant Pathogenesis

Phomalactone plays a role in plant pathogenesis and biocontrol. It was identified as a major compound causing lesions in Zinnia elegans, which suggests its role in the pathogenic behavior of Nigrospora sphaerica and potential ecological functions in plant-fungi interactions (Meepagala et al., 2015)(Meepagala et al., 2015).

properties

IUPAC Name

(2S,3S)-3-hydroxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-3-7-6(9)4-5-8(10)11-7/h2-7,9H,1H3/b3-2+/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDRUMBNXIYUEO-VHJVCUAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C(C=CC(=O)O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@H]1[C@H](C=CC(=O)O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phomalactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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